
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine is an organic compound that features both azide and imine functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their high reactivity. The imine group, on the other hand, is a common functional group in organic chemistry, often used in the formation of Schiff bases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as an aryl halide, with sodium azide under appropriate conditions.
Formation of the Imine Group: The imine group is usually formed by the condensation of an amine with an aldehyde or ketone. In this case, 4-propylbenzaldehyde can be reacted with 4-azidoaniline under acidic or basic conditions to form the desired imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can undergo various types of chemical reactions:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and others.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can be used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Biology
In biological research, azide-containing compounds are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In industry, such compounds can be used in the development of new materials, coatings, and other applications where specific chemical reactivity is required.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine depends on its specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. The imine group can participate in various condensation reactions, forming new carbon-nitrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Azidophenyl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-Azidophenyl)-N-(4-ethylphenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine lies in its specific combination of functional groups and the potential reactivity they confer. The propyl group may also influence the compound’s physical properties and reactivity compared to similar compounds with different alkyl groups.
Propriétés
Numéro CAS |
62788-15-2 |
|---|---|
Formule moléculaire |
C16H16N4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-(4-azidophenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C16H16N4/c1-2-3-13-4-8-15(9-5-13)18-12-14-6-10-16(11-7-14)19-20-17/h4-12H,2-3H2,1H3 |
Clé InChI |
HFNQQXKUOKXFLF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


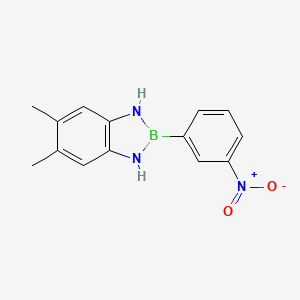
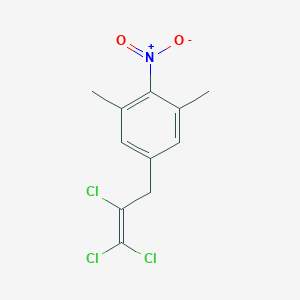

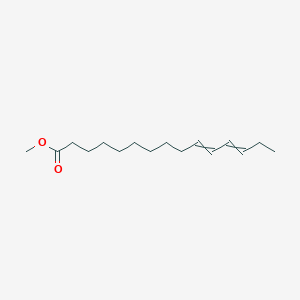
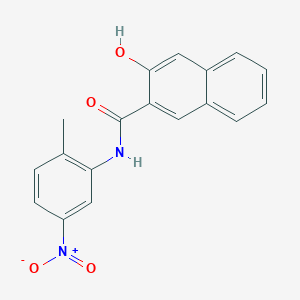
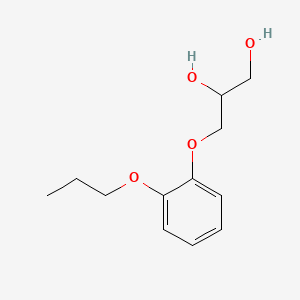
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)



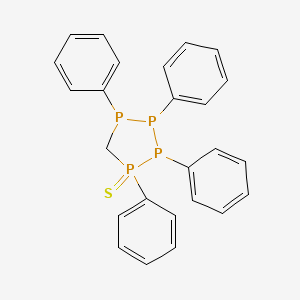
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
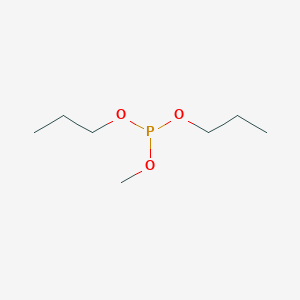
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
